Ferrlecit 100

Beschreibung

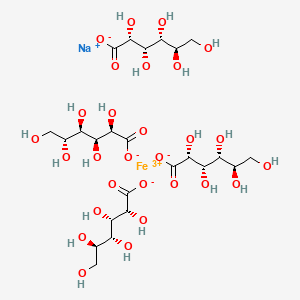

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

77257-36-4 |

|---|---|

Molekularformel |

C24H44FeNaO28 |

Molekulargewicht |

859.4 g/mol |

IUPAC-Name |

sodium;iron(3+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |

InChI |

InChI=1S/4C6H12O7.Fe.Na/c4*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h4*2-5,7-11H,1H2,(H,12,13);;/q;;;;+3;+1/p-4/t4*2-,3-,4+,5-;;/m1111../s1 |

InChI-Schlüssel |

OZNJXEMJJHFYON-MLBGHZOFSA-J |

Isomerische SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Na+].[Fe+3] |

Kanonische SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Na+].[Fe+3] |

Herkunft des Produkts |

United States |

Advanced Chemical and Structural Characterization of Sodium Ferric Gluconate Complex

Structural Elucidation of the Ferric Ion Carbohydrate Complex

The sodium ferric gluconate complex is a stable, macromolecular structure. drugbank.comhres.ca It consists of a ferric (Fe³⁺) iron core in the form of iron(III) oxide hydrate (B1144303), which is directly bonded to sucrose (B13894). drugbank.comnih.gov A chelating gluconate molecule further stabilizes this structure. drugbank.comnih.gov The proposed molecular formula is [NaFe₂O₃(C₆H₁₁O₇)(C₁₂H₂₂O₁₁)₅]n≈200. hres.camdpi.com This complex is negatively charged at an alkaline pH. drugbank.com The deep red color of the solution is indicative of the ferric oxide linkages within the core. fda.govdrugfuture.com X-ray powder diffraction analysis suggests the iron core has a ferrihydrite solid-state structure. nih.gov

Role of Gluconate and Sucrose Components in Complex Formation

Both gluconate and sucrose are essential for the formation and stabilization of the complex. medpath.com The manufacturing process involves the reaction of ferric chloride with sodium carbonate to create ferric hydroxide (B78521) precursors. nih.gov These precursors then react with sodium gluconate and are progressively complexed with sucrose. nih.gov The gluconate acts as a chelating agent, directly binding to the iron centers. drugbank.comnih.govdrugfuture.com The sucrose molecules then surround this initial complex, forming a larger carbohydrate shell. drugbank.comnih.govmedpath.com This macromolecular structure is crucial for preventing the rapid dissociation of iron. medpath.com The molar ratio within the complex is approximately two iron molecules to one gluconate molecule. drugbank.com

Macromolecular Architecture and Polydispersity Analysis

The sodium ferric gluconate complex is a polydisperse mixture, meaning it consists of macromolecules of varying sizes and weights. mdpi.comnih.gov Advanced analytical techniques are employed to characterize this heterogeneity. nih.gov

Determination of Molecular Weight Distribution via Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC) is a common technique used to determine the molecular weight distribution of the sodium ferric gluconate complex. researchgate.netsemanticscholar.org Studies have reported a wide range for the apparent molecular weight, from 289,000 to 440,000 Daltons. drugbank.comhres.canih.gov However, GPC results can vary depending on the specific methods and standards used. mdpi.com For instance, one study using two different GPC methods reported weight-average molecular weights (Mw) for Ferrlecit ranging from 25.1–36.5 kDa with one method and 384.7–467.7 kDa with another. mdpi.comsemanticscholar.org Another analysis using GPC with multi-angle light scattering (MALS) determined the number-average molecular weight (Mn) of Ferrlecit to be between 83.5–98.9 kDa and the Mw to be between 316.7–330.7 kDa. mdpi.com The polydispersity index (PDI), a measure of the broadness of the molecular weight distribution, has been reported in the range of 2.5–3.3 for Ferrlecit using one GPC method and 1.1–1.2 with another. mdpi.com

Table 1: Molecular Weight and Polydispersity Data from GPC Analysis

| Analytical Method | Parameter | Ferrlecit Lot A | Ferrlecit Lot B |

|---|---|---|---|

| GPC (Method 1) | Weight-Average Molecular Weight (Mw) (kDa) | 25.1 - 36.5 | 18.3 - 19.0 |

| Polydispersity Index (PDI) | 2.5 - 3.3 | 1.9 - 2.2 | |

| GPC (Method 2) | Weight-Average Molecular Weight (Mw) (kDa) | 384.7 - 467.7 | 363.7 - 387.4 |

| Polydispersity Index (PDI) | 1.1 - 1.2 | 1.1 - 1.2 | |

| AFFF-MALS | Number-Average Molecular Weight (Mn) (kDa) | 83.5 - 98.9 | 218.4 - 222.2 |

| Weight-Average Molecular Weight (Mw) (kDa) | 316.7 - 330.7 | 415.6 - 417.7 |

Hydrodynamic Diameter Analysis by Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is utilized to measure the size distribution of the nanoparticles in solution, specifically their hydrodynamic diameter. mdpi.comnih.govresearchgate.net DLS analyses have shown that the z-average hydrodynamic diameter of Ferrlecit nanoparticles is in the range of 10.5–12.8 nm. mdpi.comsemanticscholar.org The intensity-weighted and volume-weighted diameters have been reported as 12.1–15.8 nm and 8.1–9.5 nm, respectively. mdpi.comsemanticscholar.org These measurements reflect the size of the entire complex, including the carbohydrate shell.

Table 2: Hydrodynamic Diameter Data from DLS Analysis

| Measurement | Hydrodynamic Diameter (nm) |

|---|---|

| Z-Average | 10.5 - 12.8 |

| Intensity-Weighted | 12.1 - 15.8 |

| Volume-Weighted | 8.1 - 9.5 |

Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC) for Hydrodynamic Radius Distribution

Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC) is an advanced technique that provides information on the hydrodynamic radius distribution and macromolecular heterogeneity of the complex. mdpi.comnih.gov This method measures the sedimentation coefficients of the iron colloidal complexes. nih.gov Studies using SV-AUC have detected differences in the sedimentation coefficients between different batches of sodium ferric gluconate, highlighting the technique's sensitivity to variations in the macromolecular structure. nih.govosti.govdntb.gov.uanih.gov

Asymmetric Field Flow Fractionation-Multi-Angle Light Scattering (AFFF-MALS) for Molecular Weight Determination

Asymmetric Field Flow Fractionation coupled with Multi-Angle Light Scattering (AFFF-MALS) is a powerful technique used to determine the molecular weight and distribution of macromolecular complexes like sodium ferric gluconate. nih.govosti.govnih.gov This method separates particles based on their diffusion coefficient in a liquid stream under the influence of a perpendicular cross-flow field. The scattered light is then measured at multiple angles to calculate the molecular weight. mdpi.comresearchgate.net

Studies utilizing AFFF-MALS have provided detailed molecular weight data for different lots of Ferrlecit. regulations.gov While some physicochemical tests show comparable attributes between different iron gluconate products, AFFF-MALS has detected slight differences, highlighting its sensitivity. mdpi.comregulations.gov

Table 1: Molecular Weight Determination of Ferrlecit by AFFF-MALS

| Ferrlecit Lot | Number-Average Molecular Weight (Mn) (kDa) | Weight-Average Molecular Weight (Mw) (kDa) | Polydispersity Index (PDI) (Mw/Mn) |

|---|---|---|---|

| D2C283A | 250 | 413 | 1.65 |

| D2C593A | 247 | 405 | 1.64 |

Data sourced from a comparative analysis of sodium ferric gluconate complex. regulations.gov

Spectroscopic and Elemental Characterization Techniques

A suite of spectroscopic and elemental analysis methods is used to confirm the identity, purity, and composition of the sodium ferric gluconate complex. researchgate.netnih.govacs.org These techniques provide critical information on both the iron core and the surrounding carbohydrate shell.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is employed to accurately quantify the total elemental iron content in Ferrlecit. nih.govdntb.gov.ua The method involves microwave digestion of the sample, typically in concentrated nitric acid, to break down the complex before analysis. mdpi.comresearchgate.net ICP-MS offers high sensitivity and specificity for elemental quantification. google.comresearchgate.net

Analyses of various Ferrlecit lots show that the elemental iron and organic carbon content are consistent and meet product specifications. nih.govmdpi.com The total iron content measured by ICP-MS is a critical quality attribute for these intravenous iron products. dntb.gov.uaresearchgate.net

Table 2: Elemental Content of Ferrlecit

| Parameter | Finding | Method |

|---|---|---|

| Total Elemental Iron | 12.4–13.2 mg/mL | ICP-MS |

| Total Elemental Iron (Specific Lot) | 12.8 mg/mL (229.2 ± 10.3 mM Fe) | ICP-MS |

| Organic Carbon Content | 2.9–3.2 wt % | NDIR (following ICP-MS for Iron) |

Data compiled from physicochemical characterization studies. nih.govmdpi.com

Optical spectra analysis, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, serves as a "fingerprint" for the iron core state. nih.gov The absorption spectra for Ferrlecit, typically scanned in the 200-800 nm region, show that the formulation contains a mineral core composed of iron oxyhydroxide in the β-FeOOH mineral polymorph, also known as akaganeite. uni-muenchen.dejst.go.jpnih.gov

It is noted, however, that obtaining accurate optical spectra requires sample dilution. This dilution can lead to a decrease in particle size, meaning the resulting spectrum may not be a perfect representation of the complex at its clinical concentration. nih.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Iron and Carbon Content

Morphological Analysis of Iron Colloidal Nanoparticles

The size, shape, and distribution of the colloidal iron nanoparticles are defining characteristics of Ferrlecit. These morphological features are analyzed using high-resolution microscopy techniques. nih.govacs.org

Atomic Force Microscopy (AFM) is utilized to visualize the morphology and measure the size of the sodium ferric gluconate nanoparticles. mdpi.comresearchgate.net For analysis, samples are diluted, deposited onto a freshly cleaved mica surface, rinsed, and dried. uni-muenchen.demdpi.com

Table 3: Particle Size of Ferrlecit Nanoparticles by AFM

| Sample Condition | Parameter | Average Diameter (nm) |

|---|---|---|

| Dialyzed | Mineral Core Diameter | 2 ± 1 |

| Overall Particle Diameter | 3 ± 1 | |

| Undialyzed (diluted to 5 mg/mL Fe) | Average Particle Diameter | 12 ± 5 |

Data from morphological analysis of parenteral iron formulations. uni-muenchen.denih.gov

Synthetic Methodologies and Complex Formation Mechanisms

Investigating Reaction Pathways for Sodium Ferric Gluconate Synthesis

The synthesis of the sodium ferric gluconate complex is a multi-step process that begins with the formation of a ferric oxyhydroxide precursor. This is typically achieved by reacting a ferric salt, such as ferric chloride, with a weak alkali. google.comwipo.int A variety of weak alkalis can be employed, including sodium carbonate, sodium bicarbonate, potassium carbonate, potassium bicarbonate, and ammonium (B1175870) bicarbonate. google.comwipo.int

The general reaction pathway can be summarized as follows:

Formation of Ferric Oxyhydroxide: A solution of a ferric salt (e.g., ferric chloride hexahydrate) is combined with a weak alkali solution (e.g., sodium carbonate). This reaction precipitates colloidal ferric oxyhydroxide. google.com The resulting precipitate is then washed to remove any remaining salts. google.com

Complexation with Sodium Gluconate: The purified ferric oxyhydroxide is then suspended in water and reacted with sodium gluconate. google.com This step is crucial for the formation of the stable, polynuclear iron complex. nih.gov The mixture is typically heated to facilitate the reaction, resulting in a dark brown solution of the sodium ferric gluconate complex. google.com

Isolation and Formulation: The final complex can be isolated through methods such as precipitation with a water-miscible organic solvent like ethanol, followed by centrifugation or filtration. google.com It can also be freeze-dried. google.com For pharmaceutical use, the isolated complex is then dissolved in a sucrose (B13894) solution. google.comwipo.int

The core of the complex consists of an iron-oxyhydroxide structure, which is then chelated by the gluconate ligand, forming a large, polynuclear nanoparticle. nih.gov It is estimated that each nanoparticle complex is composed of approximately 200 sodium ferric gluconate units. nih.gov The structural formula is considered to be [NaFe2O3(C6H11O7)(C12H22O11)5]n≈200. drugs.com

Optimization of Synthetic Parameters for Complex Purity and Stability

Key parameters that are optimized during the synthesis include:

Molar Ratios of Reactants: The molar ratio of sodium gluconate to ferric hydroxide (B78521) is a critical factor. Ratios ranging from 1:4 to 5:1 have been investigated, with preferred ranges often falling between 1:1 and 3:1. google.com Different ratios, such as 2:1 and 3:1 of ferric oxyhydroxide to sodium gluconate, have been shown to yield a product that passes infrared spectroscopic analysis. google.com

Reaction Temperature: The temperature at which the complexation reaction occurs significantly impacts the formation of the complex. Temperatures are typically elevated, often in the range of 70°C to 120°C. google.comgoogle.com For instance, heating the reaction mixture to about 70-80°C for approximately 2-3 hours is a common practice. google.com

pH of the Reaction Mixture: The pH of the solution plays a crucial role in the stability and formation of the complex. The optimal pH is generally in the alkaline range, with values between 7.5 and 12 being reported. google.comjst.go.jp One study identified a starting pH of 11 as optimal for maximizing the iron content of the complex. spkx.net.cn

Reaction Time: The duration of the reaction is another important variable. A reaction time of approximately 2.95 hours has been identified as optimal in some studies. spkx.net.cn

The optimization of these parameters is often achieved through systematic approaches like single-factor experiments and response surface methodology. spkx.net.cn For example, a study utilizing a central composite design determined the optimal conditions to be a mass ratio of ferric chloride to sodium gluconate of 2.03:1, a reaction time of 2.95 hours, a starting pH of 11, and a reaction temperature of 100°C, which resulted in an iron content of 31.43%. spkx.net.cn

The purity of the final product is a significant concern, as contaminants such as free gluconate and by-products from the synthesis can be present. google.com Purification methods, such as precipitation and washing, are employed to reduce these impurities. google.comjst.go.jp The goal is to produce a purified sodium ferric gluconate complex with low levels of free gluconate (e.g., no more than about 2% wt/wt) and water/solvents (e.g., no more than about 5% wt/wt). google.com

The stability of the final formulated product is also a critical quality attribute. Studies have shown that the iron content and apparent molecular weight of the sodium ferric gluconate complex remain stable under various storage conditions, both at room temperature and under refrigeration, in both undiluted and diluted forms. nih.gov The apparent molecular weight of the complex typically falls within a range of 289,000 to 440,000 daltons. drugs.comdrugbank.comnih.gov

Table of Optimized Synthesis Parameters

| Parameter | Investigated/Optimal Range | Source |

|---|---|---|

| Molar Ratio (Sodium Gluconate:Ferric Hydroxide) | 1:4 to 5:1 (investigated); 1:1 to 3:1 (preferred) | google.com |

| Reaction Temperature | 70°C - 120°C | google.comgoogle.com |

| pH | 7.5 - 12 (investigated); 11 (optimal in one study) | google.comjst.go.jpspkx.net.cn |

| Reaction Time | ~2 - 3 hours | google.comspkx.net.cn |

Mechanistic Studies of Iron Release and Speciation

Kinetics of Iron Release from the Macromolecular Complex

Sodium ferric gluconate complex in sucrose (B13894) injection is characterized as a labile and weak macromolecular complex. nih.gov The kinetics of iron release are rapid, with an elimination half-life of approximately one hour. fda.govresearchgate.net This rapid clearance from the serum far exceeds that of more stable iron complexes like iron dextran (B179266). researchgate.net Pharmacokinetic studies have demonstrated that approximately 80% of the iron bound to the drug is delivered to transferrin as a mononuclear ionic iron species within 24 hours of administration. fda.govsanofi.ussanofi.ussanofi.commedpath.com This process is not a direct transfer of iron from the complex to transferrin in the bloodstream. fda.govsanofi.ussanofi.ussanofi.com Instead, the iron is rapidly transferred to a bioavailable iron compartment, presumably the reticuloendothelial system (RES), where it is processed before being released and bound to transferrin. researchgate.netnih.gov

The rate of iron release is a key factor influencing its biological activity. In vitro studies have shown that the degradation rates of intravenous iron preparations increase progressively from iron dextran to ferric carboxymaltose, iron sucrose, and finally sodium ferric gluconate, which has the fastest degradation rate. nih.gov The molecular weight of the complex also plays a role, with lower molecular weight complexes generally exhibiting more rapid clearance from the plasma. renibus.com

Table 1: Pharmacokinetic Parameters of Sodium Ferric Gluconate Complex

| Parameter | Value | Reference |

|---|---|---|

| Elimination Half-Life | ~1 hour | fda.govresearchgate.net |

| Iron Delivered to Transferrin (within 24h) | ~80% | fda.govsanofi.ussanofi.ussanofi.commedpath.com |

| Total Clearance | 3.02 to 5.35 L/h | fda.govsanofi.us |

Formation and Characterization of Non-Transferrin Bound Iron (NTBI) in vitro and in Animal Models

The formation of non-transferrin bound iron (NTBI) is a critical consideration for intravenous iron therapies. NTBI refers to iron species in the plasma that are not bound to transferrin, the primary iron transport protein. haematologica.org This can occur when the rate of iron release from a complex exceeds the iron-binding capacity of transferrin. regulations.govnih.gov Due to its labile nature, sodium ferric gluconate has a propensity to generate NTBI. nih.govmdpi.com

In vitro studies have demonstrated that sodium ferric gluconate can lead to the formation of NTBI. researchgate.net When incubated with serum, a fraction of the iron from the complex becomes available, which can lead to transferrin saturation and the subsequent appearance of NTBI. oup.com Animal studies in rats have further characterized the in vivo formation of NTBI following administration of sodium ferric gluconate. These studies have developed and validated methods to quantify different iron species in serum, including NTBI, transferrin-bound iron (TBI), and drug-bound iron (DI). researchgate.netmdpi.com

The generation of NTBI is a transient phenomenon, with levels returning to baseline as the iron is cleared and utilized. fda.govsanofi.com However, the transient increase in NTBI is a key characteristic that differentiates less stable iron complexes like sodium ferric gluconate from more robust preparations. mdpi.com It is this labile iron fraction that is believed to be responsible for certain biological effects. jhoponline.com

Table 2: In Vivo Iron Speciation Following Sodium Ferric Gluconate Administration in Rats

| Iron Species | Observation | Reference |

|---|---|---|

| Non-Transferrin Bound Iron (NTBI) | Transiently formed | researchgate.netmdpi.com |

| Transferrin Bound Iron (TBI) | Increases as iron is released from the complex | researchgate.netmdpi.com |

| Drug Bound Iron (DI) | Clears from circulation with a half-life of ~2.2 hours | researchgate.net |

Iron Donation to Apotransferrin and Transferrin in in vitro Systems

In vitro studies have been instrumental in characterizing the direct interaction between sodium ferric gluconate and the iron transport proteins apotransferrin (iron-free transferrin) and transferrin. These studies consistently show that sodium ferric gluconate can directly donate iron to transferrin. oup.comresearchgate.netcore.ac.uk The extent of this iron donation is dose-dependent and time-dependent. core.ac.uk

Comparative in vitro studies have shown that among different intravenous iron preparations, sodium ferric gluconate has a higher percentage of iron donation to transferrin compared to iron sucrose and iron dextran. oup.comresearchgate.net One study found that the mean percent iron donation to transferrin was approximately 5.8% for ferric gluconate. nih.gov This direct transfer of iron can lead to the saturation of transferrin in vitro, a phenomenon observed when transferrin is incubated with sufficient concentrations of sodium ferric gluconate. nih.govcore.ac.ukresearchgate.net

Urea polyacrylamide gel electrophoresis (PAGE) has been used to visualize the different iron-bound forms of transferrin (apo-Tf, Fe-Tf, and Fe2-Tf). nih.gov These studies confirm that incubation with sodium ferric gluconate leads to a shift towards the more saturated forms of transferrin. core.ac.uk

Table 3: Comparative In Vitro Iron Donation to Transferrin

| IV Iron Preparation | Mean Percent Iron Donation | Reference |

|---|---|---|

| Sodium Ferric Gluconate | 5.8% | nih.gov |

| Iron Sucrose | 4.5% | nih.gov |

| Iron Dextran | 2.4 - 3.4% | nih.gov |

Role of Ligand Stability in Iron Sequestration and Release Dynamics

The stability of the iron-carbohydrate complex is a crucial determinant of its iron release dynamics. The gluconate ligand in the sodium ferric gluconate complex plays a key role in stabilizing the iron core, but the binding is considered weaker compared to the ligands in more robust iron preparations. nih.govmdpi.com This lower stability facilitates the rapid release of iron. mdpi.com

This inherent lability is a defining characteristic of sodium ferric gluconate and directly influences its pharmacokinetic and pharmacodynamic properties. nih.gov The less stable nature of the complex leads to a faster release of iron, which can result in the saturation of transferrin and the formation of NTBI. nih.govregulations.gov Therefore, the ligand's stability is a key factor governing the balance between iron sequestration within the complex and its release for biological utilization.

Cellular and Subcellular Interactions of Sodium Ferric Gluconate Complex

Mechanisms of Cellular Uptake in Mononuclear Phagocyte Systems (Macrophages)

The primary mechanism for the clearance of Sodium Ferric Gluconate Complex from the bloodstream involves its uptake by macrophages of the RES. medpath.comdrugbank.com These specialized cells recognize and internalize the macromolecular iron-carbohydrate complex, initiating the process of iron delivery to the body's metabolic pathways. ethz.chresearchgate.net The structure of the carbohydrate ligand is a critical determinant of the complex's interaction with the biological environment, influencing its uptake kinetics and subsequent metabolic fate. ethz.chresearchgate.net

Iron-carbohydrate complexes, including Sodium Ferric Gluconate, are taken up by macrophages through endocytosis. nih.govdovepress.commdpi.com This cellular process involves the engulfment of the nanoparticle complex into an intracellular vesicle called an endosome. medpath.comnih.gov While endocytosis is the general mechanism, the specific pathways and receptors involved have not been fully elucidated for all complexes. ethz.chmdpi.com For some iron-carbohydrate complexes, the carbohydrate shell may partially dissociate before endocytosis, while more stable complexes are taken up intact. dovepress.comuliege.be Sodium Ferric Gluconate is considered a less stable or semi-robust complex compared to iron dextran (B179266) or ferric carboxymaltose. nih.govresearchgate.net This characteristic means that in addition to the entire complex being taken up by macrophages, some iron may be released directly into the plasma and bind to transferrin. uliege.be However, the principal pathway for iron delivery relies on the endocytic uptake of the iron core by macrophages. nih.govuliege.be

Once internalized by the macrophage via an endosome, the Sodium Ferric Gluconate Complex is trafficked to lysosomes. medpath.commdpi.com The endosome fuses with a lysosome to form an endolysosome, an organelle characterized by an acidic internal environment (low pH) and a host of hydrolytic enzymes. nih.govmdpi.com This acidic and reducing milieu is crucial for the next step: the cleavage and release of iron from its protective carbohydrate shell. medpath.comnih.govmdpi.com

Inside the endolysosome, the ferric iron (Fe³⁺) is released from the gluconate and sucrose (B13894) ligands and is subsequently reduced to its ferrous state (Fe²⁺), a step facilitated by endosomal metalloreductases like STEAP3. mdpi.combiorxiv.org The acidic pH is essential for this process; impairment of lysosomal acidification can lead to iron retention within the lysosome and functional cytoplasmic iron deficiency. biorxiv.orgelifesciences.org The released ferrous iron is then transported across the endolysosomal membrane into the macrophage's cytoplasm by transporters such as the Divalent Metal Transporter 1 (DMT1) and possibly Mucolipin-1 (MCOLN1). nih.govbiorxiv.orgelifesciences.orgmdpi.com

Endocytosis Pathways of Iron Carbohydrate Complexes

Dynamics of the Intracellular Labile Iron Pool

Upon entering the macrophage cytoplasm, the newly released iron joins the labile iron pool (LIP). nih.govmdpi.commdpi.com The LIP is a transient, chelatable, and redox-active pool of iron that serves as a crucial crossroads in cellular iron metabolism. frontiersin.orgfrontiersin.org From this cytoplasmic pool, the iron has two primary fates:

Storage: The iron can be taken up by the protein apoferritin and stored in a non-toxic, oxidized (Fe³⁺) form within the ferritin shell. nih.govmdpi.commdpi.com This intracellular storage represents a readily available reserve of iron for the cell. mdpi.com Increased iron uptake from complexes like Sodium Ferric Gluconate leads to a corresponding increase in ferritin synthesis to safely store the excess iron. plos.org

Export: Alternatively, the iron can be transported out of the macrophage into the plasma via the transmembrane protein ferroportin. nih.govmdpi.commdpi.com As ferrous iron (Fe²⁺) is exported, it is immediately re-oxidized to ferric iron (Fe³⁺) by ferroxidases such as ceruloplasmin. nih.govdovepress.com This ferric iron is then sequestered by plasma transferrin, the body's main iron transport protein, for delivery to sites of high iron demand, particularly the bone marrow for hemoglobin synthesis in erythroid precursor cells. medpath.comnih.govmdpi.com

The regulation of iron release from the macrophage is tightly controlled by the hormone hepcidin, which can bind to ferroportin, causing its internalization and degradation, thereby trapping iron within the macrophage. mdpi.com

Comparative Cellular Uptake Profiles with Other Iron Complexes in vitro

The cellular uptake and subsequent processing of intravenous iron complexes can differ based on their physicochemical properties, such as molecular weight and the stability of the iron-carbohydrate bond. In vitro studies using macrophage cell lines have provided insights into these differences.

One comparative study examined iron uptake by rat peritoneal macrophages exposed to various iron preparations. The results indicated that iron uptake was poorest for iron sucrose and Sodium Ferric Gluconate. plos.org In contrast, ferumoxytol and iron isomaltoside demonstrated the highest amount of iron uptake over a 7-9 hour period. plos.org These uptake data were supported by measurements of intracellular ferritin expression; exposure to ferric carboxymaltose, iron isomaltoside, ferumoxytol, and iron dextran led to a significant increase in ferritin, whereas iron sucrose and Sodium Ferric Gluconate did not induce a similar level of ferritin synthesis, suggesting lower iron accumulation. plos.org

Another study comparing the brand name product Ferrlecit® with a generic version of Sodium Ferric Gluconate Complex found no significant difference in the iron uptake profiles across three different human macrophage cell lines (THP-1, HL-60, and U937). nih.govosti.govcomplexgenerics.org This suggests that despite potential minor physicochemical differences, their biological interaction at the cellular uptake level is equivalent. nih.gov The study noted that the more mature U937 macrophage cell line incorporated significantly more iron than the other two cell lines at higher concentrations and longer incubation times, indicating that macrophage maturation state can influence the extent of uptake. nih.govcomplexgenerics.org

Interactive Data Table: In Vitro Macrophage Iron Uptake

The table below summarizes findings from a comparative study on iron uptake in rat peritoneal macrophages after exposure to different intravenous iron compounds.

| Iron Compound | Relative Iron Uptake by Macrophages | Relative Induction of Intracellular Ferritin |

| Sodium Ferric Gluconate | Low plos.org | Low plos.org |

| Iron Sucrose | Low plos.org | Low plos.org |

| Iron Dextran | High | High plos.org |

| Ferric Carboxymaltose | High | High plos.org |

| Iron Isomaltoside | Highest plos.org | High plos.org |

| Ferumoxytol | Highest plos.org | High plos.org |

Pre Clinical and Mechanistic Pharmacokinetic/pharmacodynamic Investigations

Pharmacokinetic Characterization in Animal Models (e.g., rats)

Studies in animal models, particularly rats, have been instrumental in elucidating the fundamental pharmacokinetic profile of the sodium ferric gluconate complex. These investigations track the journey of the compound from administration to its ultimate metabolic fate.

Following intravenous administration in rats, the sodium ferric gluconate complex is treated by the body as a colloidal iron particle. The primary mechanism for its clearance from the plasma is uptake by the cells of the reticuloendothelial system (RES), predominantly located in the liver, spleen, and bone marrow.

Once sequestered within the RES, the iron-carbohydrate complex is catabolized. The iron component is released from the gluconate carrier and enters the body's native iron storage and transport pathways. This liberated iron is then incorporated into ferritin or transferred to the plasma protein transferrin for delivery to erythroid precursor cells for hemoglobin synthesis.

Research in rats using a radiolabeled ⁵⁹Fe-sodium ferric gluconate complex demonstrated this distribution pattern. Twenty-four hours post-administration, the majority of the injected iron was found in the key organs responsible for iron processing and erythropoiesis.

| Organ | Percentage of Injected Dose (%) |

|---|---|

| Liver | ~65% |

| Spleen | ~10% |

| Bone Marrow | ~5% |

| Blood (in Hemoglobin) | ~15-20% |

The plasma half-life of the drug-bound iron provides insight into how quickly the complex is cleared from circulation. In rat models, the terminal half-life (t½) of the intact sodium ferric gluconate complex in plasma was determined to be approximately 1.45 hours. This relatively short half-life is consistent with its rapid uptake by the reticuloendothelial system.

Distribution and Clearance of Drug-Bound Iron (Colloidal Iron)

In Vitro and In Vivo (Animal Models) Iron Speciation and Distribution

The manner in which an intravenous iron complex releases its iron payload is a critical determinant of its pharmacodynamic effect. Studies have focused on identifying and quantifying the different species of iron present in the blood following administration: the intact drug, iron bound to transferrin, and potentially labile, non-transferrin bound iron.

After administration, the total iron in the serum is composed of several species:

Drug-Bound Iron (DI): Iron that remains part of the intact sodium ferric gluconate complex.

Transferrin-Bound Iron (TBI): Iron that has been released from the complex and safely bound to the plasma protein transferrin for physiological transport.

Non-Transferrin Bound Iron (NTBI): A potentially reactive form of iron that is not bound to either the drug complex or transferrin.

Studies have shown that sodium ferric gluconate is a moderately labile complex. It releases its iron to transferrin at a controlled rate. In vitro experiments incubating the complex with human serum demonstrated that iron is gradually transferred from the complex to transferrin. In vivo animal studies confirm this, showing a rise in transferrin-bound iron and a corresponding decrease in drug-bound iron over time. The generation of NTBI is generally minimal and transient, occurring primarily when the rate of iron release from the complex temporarily exceeds the binding capacity of available apotransferrin.

The sodium ferric gluconate complex is designed to interact directly with apotransferrin (the iron-free form of transferrin). The chemical structure of the complex allows for a relatively rapid donation of iron to apotransferrin, facilitating a swift increase in transferrin saturation (TSAT).

This reactivity is a key pharmacodynamic feature. The moderate stability of the iron-gluconate bond allows for efficient iron release without overwhelming the plasma's iron-binding capacity under typical conditions. The process involves the direct transfer of Fe(III) from the carbohydrate shell to the binding sites on apotransferrin, converting it to holo-transferrin (iron-saturated transferrin), which can then be utilized by target cells. This dynamic ensures that iron is made available for erythropoiesis in a timely manner.

Quantification of Drug-Bound Iron (DI), Transferrin-Bound Iron (TBI), and Non-Transferrin Bound Iron (NTBI)

Dialyzability of the Iron Complex in vitro

The dialyzability of a drug is its ability to pass through a semipermeable dialysis membrane, a critical consideration for substances administered to patients undergoing hemodialysis. The sodium ferric gluconate complex is a large macromolecule with a weight average molecular weight of approximately 289,000 – 440,000 Daltons.

In vitro studies were conducted to assess whether the intact complex could be removed from plasma by dialysis. These experiments utilized standard high-flux hemodialysis membranes. The results conclusively demonstrated that the sodium ferric gluconate complex is not dialyzable. Its large molecular size and colloidal nature prevent it from passing through the pores of the dialysis membrane. Consequently, the drug is not significantly cleared from the bloodstream during a standard hemodialysis session, ensuring the iron dose remains in circulation for uptake by the reticuloendothelial system.

| Parameter | Finding | Scientific Rationale |

|---|---|---|

| Molecular Weight | 289,000 – 440,000 Daltons | The molecular weight far exceeds the cutoff threshold of standard and high-flux dialysis membranes. |

| In Vitro Dialysis Test | Negligible removal of intact complex | The large, colloidal structure of the compound physically prevents its passage through membrane pores. |

Comparative Academic Studies on Sodium Ferric Gluconate Formulations

Physicochemical Equivalence Assessments between Brand and Generic Sodium Ferric Gluconate Complex

The approval of generic intravenous iron formulations, such as the sodium ferric gluconate (SFG) complex in sucrose (B13894) injection, necessitates rigorous physicochemical characterization to ensure they are qualitatively and quantitatively the same as the reference product, Ferrlecit. nih.govmdpi.com Several studies have undertaken detailed comparisons of the brand and generic SFG products, evaluating a range of physical and chemical properties. mdpi.comosti.gov

Key parameters assessed include elemental iron and carbon content, thermal properties, viscosity, particle size, and zeta potential. mdpi.comosti.gov Across these evaluations, no significant differences were observed between Ferrlecit and its generic equivalent. mdpi.com For instance, thermogravimetric analysis revealed similar thermal events and residual mass percentages for both the brand and generic products. mdpi.com Viscosity measurements also showed comparable results, with both products having a Brookfield viscosity of approximately 0.88 cps at 23°C. mdpi.com

Interactive Data Table: Comparative Physicochemical Properties of Brand (Ferrlecit) and Generic SFG

| Parameter | Brand (Ferrlecit) | Generic SFG | Observation |

| Elemental Analysis | |||

| Iron Content | Comparable | Comparable | No significant difference |

| Carbon Content | Comparable | Comparable | No significant difference |

| Thermal Properties (TGA) | Comparable | Comparable | No significant difference in thermal events or residual mass |

| Viscosity (Brookfield) | ~0.88 cps at 23°C | ~0.88 cps at 23°C | Similar |

| Particle Size | Similar | Similar | No noticeable difference |

| Zeta Potential | Similar | Similar | No noticeable difference |

| Molecular Weight (GPC) | Comparable Distribution | Comparable Distribution | Comparable |

| Molecular Weight (AFFF-MALS) | Mₙ: 83.5–98.9 kDa, Mₒ: 316.7–330.7 kDa | Mₙ: 218.4–222.2 kDa, Mₒ: 415.6–417.7 kDa | Slight differences observed |

| Sedimentation Coefficient (SV-AUC) | Slightly different | Slightly different | Minor differences noted |

Data sourced from multiple comparative studies. mdpi.comosti.gov

Comparative in vitro Cellular Uptake Studies of Brand and Generic Formulations

The therapeutic effect of intravenous iron complexes is dependent on their uptake by the reticuloendothelial system, primarily macrophages, where iron is processed and made available for physiological use. complexgenerics.org Therefore, comparative in vitro cellular uptake studies are crucial for assessing the bioequivalence of brand and generic formulations.

Interactive Data Table: Comparative Cellular Iron Uptake in Human Macrophage Cell Lines

| Cell Line | Drug Formulation | Iron Concentration (µg/mL) | Time Point (minutes) | Cellular Iron Uptake | Observation |

| THP-1 | Ferrlecit® | 10, 20, 40 | 30, 60, 120, 240 | Similar to Generic | No significant difference |

| Generic SFG | 10, 20, 40 | 30, 60, 120, 240 | Similar to Brand | No significant difference | |

| HL-60 | Ferrlecit® | 10, 20, 40 | 30, 60, 120, 240 | Similar to Generic | No significant difference |

| Generic SFG | 10, 20, 40 | 30, 60, 120, 240 | Similar to Brand | No significant difference | |

| U-937 | Ferrlecit® | 10, 20, 40 | 30, 60, 120, 240 | Similar to Generic | No significant difference |

| Generic SFG | 10, 20, 40 | 30, 60, 120, 240 | Similar to Brand | No significant difference |

Data represents a summary of findings from in vitro cellular uptake studies. complexgenerics.orgmdpi.com

Comparative Biodistribution Studies in Animal Models

To further ensure the therapeutic equivalence of generic sodium ferric gluconate, comparative biodistribution studies in animal models have been conducted. mdpi.com These studies aim to determine if there are any differences in the tissue distribution of iron after intravenous administration of the brand (Ferrlecit®) and generic SFG products. mdpi.comosti.gov

In a key study using male Sprague-Dawley rats, the relative biodistribution of the innovator and generic SFG drug products was investigated. mdpi.com The rats received a single intravenous dose, and iron concentrations were measured in major organs and tissues, including serum, bone marrow, lungs, brain, heart, kidneys, liver, and spleen, at various time points post-administration. mdpi.comosti.gov

Interactive Data Table: Summary of Comparative Biodistribution Findings in Rats

| Tissue | Innovator SFG (Ferrlecit®) | Generic SFG | Observation |

| Serum | Similar iron concentration kinetics | Similar iron concentration kinetics | No significant differences observed |

| Liver | Similar iron distribution | Similar iron distribution | Overall distribution very similar |

| Spleen | Similar iron distribution | Similar iron distribution | Overall distribution very similar |

| Bone Marrow | Similar iron distribution | Similar iron distribution | Overall distribution very similar |

| Kidneys | Similar iron distribution | Similar iron distribution | Overall distribution very similar |

| Lungs | Similar iron distribution | Similar iron distribution | Overall distribution very similar |

| Heart | Similar iron distribution | Similar iron distribution | Overall distribution very similar |

| Brain | Similar iron distribution | Similar iron distribution | Overall distribution very similar |

This table summarizes the key findings from a comparative biodistribution study in Sprague-Dawley rats. mdpi.com

Toxicological Research on Sodium Ferric Gluconate Complex Non Clinical

Genotoxicity and Mutagenicity Assessments in vitro and in Animal Models

A series of studies have been conducted to determine the potential for Sodium Ferric Gluconate Complex to cause genetic mutations or chromosomal damage. These assessments are a standard part of the non-clinical safety evaluation of pharmaceuticals. The tests performed include the Ames test for gene mutations, the in vivo rat micronucleus test for chromosomal damage in bone marrow cells, and in vitro chromosomal aberration assays using mammalian cells.

The Ames test, a widely used method to assess the mutagenic potential of chemical compounds, was performed on Sodium Ferric Gluconate Complex. This bacterial reverse mutation assay utilizes strains of Salmonella typhimurium to detect point mutations. The results from this test were negative, indicating that Sodium Ferric Gluconate Complex is not mutagenic and does not cause gene mutations in this model. sanofi.usfda.govfda.govfda.govnih.govnih.govfda.govhres.ca

To evaluate the potential for chromosomal damage in a living organism (in vivo), the rat micronucleus test was conducted. This test assesses the formation of micronuclei in immature erythrocytes in the bone marrow, which is an indicator of chromosomal damage. The findings from the rat micronucleus test showed that Sodium Ferric Gluconate Complex did not induce an increase in micronucleated erythrocytes. sanofi.usfda.govfda.govfda.govnih.govnih.govfda.govhres.ca This suggests that the compound is not genotoxic in this in vivo model. sanofi.usfda.govfda.govfda.govnih.govnih.govfda.govhres.ca A study on the protective effects of Ferrlecit against methotrexate-induced cytotoxicity in mice bone marrow showed a decrease in micronuclei formation when co-administered. als-journal.com

In contrast to the negative findings in the Ames and micronucleus tests, an in vitro chromosomal aberration assay using Chinese hamster ovary (CHO) cells yielded positive results. sanofi.usfda.govfda.govfda.govnih.govnih.govfda.govhres.cahres.cadrugs.com This assay is designed to identify substances that can cause structural changes to chromosomes. The results indicated that Sodium Ferric Gluconate Complex produced a clastogenic effect, meaning it caused breaks or rearrangements in the chromosomes of the cultured CHO cells. sanofi.usfda.govfda.govfda.govnih.govnih.govfda.govhres.cahres.cadrugs.com

Genotoxicity and Mutagenicity Data Summary

| Test | Model System | Result |

|---|---|---|

| Ames Test | Salmonella typhimurium | Negative sanofi.usfda.govfda.govfda.govnih.govnih.govfda.govhres.ca |

| Rat Micronucleus Test | In vivo rat bone marrow | Negative sanofi.usfda.govfda.govfda.govnih.govnih.govfda.govhres.ca |

Rat Micronucleus Test Findings

Acute Toxicity Studies in Animal Models

Fatalities were observed at high doses of elemental iron administered as Sodium Ferric Gluconate Complex in various animal models. The lethal doses were 125 mg/kg in mice, 78.8 mg/kg in rats, 62.5 mg/kg in rabbits, and 250 mg/kg in dogs. sanofi.usfda.govnih.gov The primary symptoms of acute toxicity observed across these animal models included decreased activity, staggering, ataxia (loss of full control of bodily movements), increased respiratory rate, tremors, and convulsions. sanofi.usfda.govnih.govdrugbank.com

Acute Toxicity Data in Animal Models

| Animal Model | Lethal Dose (Elemental Iron) | Major Symptoms of Acute Toxicity |

|---|---|---|

| Mice | 125 mg/kg sanofi.usfda.govnih.gov | Decreased activity, staggering, ataxia, increased respiratory rate, tremor, convulsions sanofi.usfda.govnih.govdrugbank.com |

| Rats | 78.8 mg/kg sanofi.usfda.govnih.gov | Decreased activity, staggering, ataxia, increased respiratory rate, tremor, convulsions sanofi.usfda.govnih.govdrugbank.com |

| Rabbits | 62.5 mg/kg sanofi.usfda.govnih.gov | Decreased activity, staggering, ataxia, increased respiratory rate, tremor, convulsions sanofi.usfda.govnih.govdrugbank.com |

Future Research Directions and Methodological Advancements

Development of Novel Analytical Techniques for Iron Speciation and Complex Characterization

The characterization of iron-carbohydrate complexes like sodium ferric gluconate is inherently challenging due to their colloidal nature and structural complexity. researchgate.net These non-biological complex drugs (NBCDs) are polydisperse and cannot be fully characterized by conventional methods alone. researchgate.net Future research will focus on developing and refining analytical techniques to better understand iron speciation—the distribution of iron among different chemical forms—and the detailed structure of the complex.

A significant advancement is the use of liquid chromatography coupled with inductively coupled plasma mass spectrometry (LC-ICP-MS). nih.govnih.gov This technique allows for the simultaneous measurement of various iron species in biological samples, including the intact drug (colloidal iron), iron bound to transferrin, and potentially toxic labile iron. nih.gov This provides a more complete picture of the pharmacokinetic profile compared to older methods that could only measure total iron and transferrin-bound iron. nih.gov

Other advanced methods are being employed to provide a comprehensive physicochemical profile. nih.gov Techniques such as small-angle X-ray scattering (SAXS) are being explored to characterize the iron core of the nanoparticles, which is technically challenging due to the small size and the surrounding carbohydrate shell. google.com A robust voltammetric method has also been developed for the specific determination of Fe(II) and Fe(III) content in iron polysaccharidic complexes. researchgate.net

The following table summarizes key analytical techniques being developed and utilized for the characterization of sodium ferric gluconate and similar iron-carbohydrate complexes.

| Analytical Technique | Purpose | Key Findings/Application |

| Liquid Chromatography–Inductively Coupled Plasma–Mass Spectrometry (LC-ICP-MS) | Quantifies different iron species in biological fluids. nih.gov | Enables direct quantification of the drug, transferrin-bound iron, and labile iron, offering a comprehensive pharmacokinetic analysis. nih.govnih.gov |

| Ultrafiltration ICP-MS | Separates and quantifies non-transferrin bound iron (NTBI), transferrin-bound iron (TBI), and drug-bound iron (DI). mdpi.com | A rapid method validated for quantifying different iron forms in rat serum after administration of Ferrlecit®. mdpi.com |

| Small-Angle X-ray Scattering (SAXS) | Characterizes the size and distribution of the iron core nanoparticles within the carbohydrate shell. google.com | Addresses the challenge of accurately measuring the nanometer-sized iron core while it is in solution and complexed with the ligand. google.com |

| Voltammetry/Potentiometry | Determines the content of different iron oxidation states (Fe(II) and Fe(III)). researchgate.net | Offers a viable and environmentally sustainable alternative to older pharmacopeial methods for quantifying iron species. researchgate.net |

| Cryogenic Transmission Electron Microscopy (cryo-TEM) & Atomic Force Microscopy (AFM) | Visualizes the morphology and measures the size of the iron core and the overall complex. uni-muenchen.demdpi.com | Revealed that the iron-gluconate complex in Ferrlecit has a mineral core diameter of approximately 2 ± 1 nm. uni-muenchen.de |

| Gel Permeation Chromatography (GPC) & Analytical Ultracentrifugation (AUC) | Determines molecular weight distribution and sedimentation coefficients. nih.govmdpi.com | Used to compare the molecular weight and size characteristics between innovator and generic versions of sodium ferric gluconate. nih.govmdpi.com |

The continued development and combination of these techniques are essential for establishing comprehensive quality attributes for both innovator and generic versions of complex drugs like Ferrlecit. nih.govepfl.ch

Advanced Computational Modeling of Iron-Carbohydrate Complex Interactions

The application of advanced computational modeling to iron-carbohydrate complexes like Ferrlecit is a burgeoning field, though it faces significant hurdles. upc.edu.pe Traditional pharmacokinetic models are often inadequate for these nanomedicines because their behavior is governed by their complex structure rather than simple chemical interactions. upc.edu.peresearchgate.net

A primary challenge is the difficulty in obtaining precise data for model input. upc.edu.pe Measuring the concentration of the intact iron nanoparticle distinctly from the body's endogenous iron is a fundamental analytical problem that limits the data available for robust computational modeling. upc.edu.peresearchgate.net Furthermore, the metabolism of these complexes does not follow typical receptor-enzyme kinetics, adding another layer of complexity. upc.edu.pe

Future research in this area will likely focus on:

Developing Physiologically-Based Pharmacokinetic (PBPK) Models: While challenging, PBPK modeling offers a promising approach. fda.gov These models would need to incorporate parameters that describe the complex's distribution and clearance through the mononuclear phagocyte system (MPS), the variability in patient iron metabolism (e.g., ferritin levels), and the gradual release of iron from the carbohydrate shell. researchgate.netupc.edu.pe

Modeling the Core-Shell Interaction: The stability of the complex and the rate of iron release are dictated by the interactions between the iron-oxyhydroxide core and the gluconate shell. researchgate.net Computational studies could simulate these interactions to predict how variations in the carbohydrate structure or manufacturing process might affect the complex's stability and in vivo performance. fda.gov While such studies have been initiated for other iron complexes like ferric derisomaltose, their application to sodium ferric gluconate is a key future direction. mdpi.com

Integrating Analytical Data: As more sophisticated analytical techniques (as described in 9.1) provide better characterization of the complex's size, charge, and surface properties, this data can be fed into computational models to improve their predictive accuracy. researchgate.net

Overcoming these challenges will be crucial for creating models that can facilitate the development of generic iron-carbohydrate products by predicting their bioequivalence. fda.gov

Elucidation of Specific Cellular Iron Transporters for Ferric Gluconate

Upon intravenous administration, iron-carbohydrate complexes are processed by the body to release iron for physiological use, such as hemoglobin synthesis. researchgate.netfda.gov While it is known that these complexes are primarily taken up by macrophages of the mononuclear phagocyte system (also known as the reticuloendothelial system), the precise cellular transporters involved in the subsequent processing of the ferric gluconate complex are not fully elucidated. researchgate.netresearchgate.net

Research indicates that there is no direct, significant transfer of iron from the Ferrlecit complex to transferrin in the plasma. hres.casanofi.com This implies that the complex must first be internalized and metabolized by cells, mainly macrophages, to release the iron. researchgate.netresearchgate.net The released iron is then exported from the macrophage to bind to transferrin for transport to sites of use, like the bone marrow. wikipedia.org

Future research must focus on identifying the specific transporters and pathways involved in the uptake and intracellular trafficking of the ferric gluconate complex. Key questions to be answered include:

Macrophage Uptake Mechanism: While phagocytosis is the presumed mechanism, the specific surface receptors on macrophages that recognize and bind the ferric gluconate complex are not fully understood. researchgate.net

Intracellular Iron Release and Transport: Inside the macrophage, the complex is broken down in the acidic environment of endosomes and lysosomes. wikipedia.org The iron, likely reduced to its ferrous (Fe²⁺) state, must then be transported from the lysosome into the cytoplasm and subsequently out of the cell. The involvement of transporters like Divalent Metal Transporter 1 (DMT1) for endosomal export and Ferroportin (FPN1) for cellular export is hypothesized but needs specific confirmation for ferric gluconate. nih.govwikipedia.orgnih.gov

The table below lists key cellular transporters involved in general iron homeostasis, which are candidates for investigation in the context of ferric gluconate metabolism.

| Transporter/Protein | General Function in Iron Metabolism | Potential Role in Ferric Gluconate Metabolism |

| Transferrin Receptor 1 (TfR1) | Binds iron-loaded transferrin and facilitates its entry into most cells. nih.govnih.gov | Not directly involved in the initial uptake of the ferric gluconate complex, but essential for the uptake of the released iron by erythroblasts and other cells. nih.gov |

| Divalent Metal Transporter 1 (DMT1) | Transports ferrous iron (Fe²⁺) across the apical membrane of intestinal cells and out of the endosome into the cytoplasm of various cells. nih.govwikipedia.orghaematologica.org | Hypothesized to transport iron released from the complex out of the lysosome/endosome within the macrophage. nih.govwikipedia.org |

| Ferroportin 1 (FPN1) | Exports iron from cells (e.g., enterocytes, macrophages) into the bloodstream. nih.govhaematologica.org | Believed to be the key transporter for exporting iron from the macrophage cytoplasm into the plasma, where it can bind to transferrin. nih.govashpublications.org |

| Duodenal Cytochrome B (Dcytb) | A ferrireductase that reduces dietary ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) in the intestine, making it available for transport by DMT1. nih.govhaematologica.org | An analogous reductase activity is likely required within the macrophage endosome to reduce the iron from the complex before transport by DMT1. nih.gov |

Elucidating the specific roles of these and potentially other transporters in the metabolic pathway of Ferrlecit will provide a more complete understanding of its mechanism of action and how its properties influence iron delivery and efficacy.

Q & A

Q. What are the key physicochemical properties of Ferrlecit 100 that researchers must characterize to ensure reproducibility in preclinical studies?

- Methodological Answer : Focus on viscosity, colloidal stability, and iron release kinetics under standardized conditions (e.g., 23°C, 60 rpm rotational speed). Use dynamic light scattering (DLS) for particle size distribution and inductively coupled plasma mass spectrometry (ICP-MS) for iron quantification. Comparative studies should include multiple batches (e.g., Ferrlecit D2C283A vs. D2C593A) to assess inter-batch variability .

- Data Reference : Viscosity measurements for Ferrlecit batches range between 0.87–0.88 cP, with minimal deviation (±0.01 cP), indicating high batch consistency .

Q. How should researchers design experiments to evaluate Ferrlecit 100’s iron retention in vitro, and what variables must be controlled?

- Methodological Answer : Use direct and filtered iron quantification methods over time (e.g., 0–240 minutes) to measure iron concentration in supernatant. Control variables include pH (physiological range: 7.2–7.4), temperature (37°C), and sucrose concentration (matching the formulation: 20% w/v). Replicate experiments across three independent cell cultures to account for biological variability .

- Data Reference : Ferrlecit batches (D2C83A, D2C593A) show stable iron retention (~95–100% in supernatant) across 240 minutes, while generics may exhibit minor deviations (~90–95%) .

Advanced Research Questions

Q. How can conflicting data on Ferrlecit 100’s cellular uptake efficiency between in vitro and in vivo models be resolved?

- Methodological Answer : Conduct parallel studies using:

- In vitro : HepG2 or THP-1 cell lines with standardized iron-depleted media.

- In vivo : Murine models with induced iron-deficiency anemia.

Cross-validate results via isotopic tracing (e.g., ⁵⁹Fe-labeled Ferrlecit) and histopathological analysis of iron distribution in organs. Discrepancies may arise from differences in cellular metabolism vs. systemic absorption .- Data Reference : Pediatric dialysis studies show Ferrlecit increases serum ferritin by 120–150% within 4 weeks, whereas in vitro models report ~70% cellular iron utilization .

Q. What methodological frameworks are critical for assessing long-term stability of Ferrlecit 100 under variable storage conditions?

- Methodological Answer : Employ accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling (0, 1, 3, 6 months). Analyze:

- Physical stability : Viscosity, particle aggregation (via electron microscopy).

- Chemical stability : Free iron release (using ferrozine assay) and sucrose degradation (HPLC).

Compare results against ICH Q1A guidelines to predict shelf-life .

Q. How can researchers address regulatory discrepancies in physicochemical characterization requirements between EMA and FDA for Ferrlecit 100?

- Methodological Answer : Align studies with EMA’s reflection paper (2015) and FDA’s "Complex Iron Equivalency Guidance." Prioritize:

- EMA : Multi-angle light scattering (MALS) for polydispersity.

- FDA : Pharmacokinetic equivalence in animal models.

Use the FDA-sponsored comparative study (Nulecit® vs. Ferrlecit®) as a benchmark for methodological rigor .

Methodological Best Practices

- Replicability : Document rotational speed (rpm), temperature, and batch numbers (e.g., D2C283A) in all publications to enable replication .

- Data Integrity : Use plagiarism-checking software for manuscripts and archive raw data (e.g., HPLC chromatograms, DLS profiles) in public repositories .

- Ethical Compliance : For pediatric studies, obtain IRB approval and align dosing protocols with the Ferrlecit Pediatric Study Group’s guidelines (1.5–3.0 mg/kg dosing range) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.